2-Bromo-4,6-difluorobenzyl chloride chemical structure and properties
2-Bromo-4,6-difluorobenzyl chloride chemical structure and properties
An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzyl chloride
Introduction
2-Bromo-4,6-difluorobenzyl chloride is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized building block, its unique substitution pattern—featuring a reactive benzyl chloride group and a poly-halogenated phenyl ring—offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine and bromine atoms profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the design of bioactive compounds.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthetic considerations, key reactions, and applications of 2-Bromo-4,6-difluorobenzyl chloride and its closely related isomers, which are often used in similar contexts. The causality behind experimental choices and safety protocols is explained to provide field-proven insights.
Section 1: Chemical Identity and Physicochemical Properties
The precise identity of a chemical reagent is foundational to its application. While 2-Bromo-4,6-difluorobenzyl chloride is a specific isomer, technical data is often more readily available for its close structural relatives, such as 2,6-difluorobenzyl bromide and 2,6-difluorobenzyl chloride. The data presented here is for these related, commercially available compounds and serves as a strong proxy for the properties of the title compound.
1.1 Chemical Structure and Identifiers
The structure consists of a benzene ring substituted with a bromomethyl group, with fluorine atoms at positions 4 and 6 and a bromine atom at position 2 relative to the benzyl moiety.
Caption: Chemical structure of 2-Bromo-4,6-difluorobenzyl chloride.
Table 1: Chemical Identifiers for Related Compounds
| Identifier | 2,6-Difluorobenzyl bromide | 2,6-Difluorobenzyl chloride |
|---|---|---|
| CAS Number | 85118-00-9[1][2] | 697-73-4[3][4][5] |
| Molecular Formula | C₇H₅BrF₂[1][2] | C₇H₅ClF₂[4][5] |
| Molecular Weight | 207.02 g/mol [1][2] | 162.56 g/mol [4][5] |
| Synonyms | 2-(Bromomethyl)-1,3-difluorobenzene, α-Bromo-2,6-difluorotoluene[1][6] | 2-(Chloromethyl)-1,3-difluorobenzene, α-Chloro-2,6-difluorotoluene[4] |
| InChIKey | LSXJPJGBWSZHTM-UHFFFAOYSA-N[6] | MJXRENZUAQXZGJ-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CBr)F[6] | C1=CC(=C(C(=C1)F)CCl)F[4] |
1.2 Physicochemical Properties
The physical properties of these compounds are characteristic of small, halogenated organic molecules. They are typically solids or high-boiling liquids at room temperature and are generally insoluble in water but soluble in common organic solvents.
Table 2: Physicochemical Properties of 2,6-Difluorobenzyl bromide
| Property | Value | Source |
|---|---|---|
| Melting Point | 51 - 55 °C | [2] |
| Boiling Point | 58 - 59 °C @ 27 hPa | |
| Density | 1.708 g/cm³ @ 25 °C | |
| Flash Point | > 109 °C | [2] |
| Appearance | Colorless to pale yellow liquid/solid |[6] |
Section 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 2-Bromo-4,6-difluorobenzyl chloride is crucial for its effective use as a chemical intermediate.
2.1 Synthetic Pathways
The synthesis of benzyl halides is typically achieved through the free-radical halogenation of the corresponding toluene derivative. This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
A plausible and industrially scalable synthesis for a compound like 2,6-difluorobenzyl bromide involves the reaction of 2,6-difluorotoluene with a brominating agent under conditions that promote radical formation. A patented method highlights the use of hydrobromic acid and hydrogen peroxide under photochemical conditions.[7] This approach is advantageous as it avoids more expensive brominating agents like N-Bromosuccinimide (NBS) and potentially hazardous radical initiators like azobisisobutyronitrile (AIBN).[7]
Caption: General workflow for benzylic chlorination.
2.2 Key Chemical Reactions: Nucleophilic Substitution
The primary utility of 2-Bromo-4,6-difluorobenzyl chloride in synthesis stems from the reactivity of the chloromethyl group. The carbon atom of the benzyl chloride is highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction. This allows for the facile introduction of the 2-bromo-4,6-difluorobenzyl moiety onto various substrates.
Causality of Reactivity:
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Benzylic Position: The Sₙ2 transition state is stabilized by the adjacent aromatic ring, accelerating the reaction rate compared to a simple alkyl chloride.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at both the benzylic carbon and the incoming nucleophile.[8]
A representative protocol for an Sₙ2 reaction is detailed below.
Experimental Protocol: General N-Alkylation
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (e.g., a primary amine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize side reactions.
-
Addition: Dissolve 2-Bromo-4,6-difluorobenzyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution over 30 minutes. The slow addition helps maintain temperature control.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Key reactivity via Sₙ2 nucleophilic substitution.
Section 3: Applications in Research and Drug Development
The unique combination of halogens in 2-Bromo-4,6-difluorobenzyl chloride and its isomers makes them highly valuable in medicinal chemistry.
3.1 Intermediate for Active Pharmaceutical Ingredients (APIs)
A prominent application is as a key intermediate in the synthesis of important drugs. For example, the related compound 2,6-difluorobenzyl bromide is a starting material for Rufinamide and Relugolix.[1]
-
Rufinamide: An anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[1] The 2,6-difluorobenzyl group is a core component of its structure.
-
Relugolix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer and uterine fibroids.[1]
3.2 The Role of Fluorine in Drug Design
The incorporation of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to modulate its properties.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with the target protein.[9]
The strategic placement of two fluorine atoms, as seen in this reagent, provides a powerful tool for fine-tuning these critical drug-like properties.
Section 4: Safety, Handling, and Storage
Like many benzyl halides, 2-Bromo-4,6-difluorobenzyl chloride and its isomers are reactive and require careful handling. They are classified as corrosive and are lachrymators (substances that irritate the eyes and cause tearing).[2][10]
Table 3: Hazard Identification for Related Benzyl Halides
| Hazard Type | GHS Pictogram | Hazard Statement |
|---|---|---|
| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[11] |
| Acute Toxicity | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Corrosive to Metals | GHS05 (Corrosion) | H290: May be corrosive to metals.[11] |
4.1 Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10]
-
Hygiene: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.
4.2 First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
4.3 Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Conditions to Avoid: Store away from moisture, heat, sparks, and open flames. The material is moisture-sensitive.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and metals.
References
-
Vasista Life Science. (n.d.). Cas No: 85118-00-9 Manufacturers | Exporters. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-3,4-difluorobenzyl chloride (C7H4BrClF2). Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
The Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,6-Difluorobenzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzyl chloride. Retrieved from [Link]
-
Al-Hayali, M. et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved from [Link]
-
Rautio, J. et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Retrieved from [Link]
-
Quora. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?. Retrieved from [Link]
Sources
- 1. vasista.co.in [vasista.co.in]
- 2. fishersci.no [fishersci.no]
- 3. 2,6-Difluorobenzyl chloride [xieshichem.com]
- 4. 2,6-Difluorobenzyl chloride | C7H5ClF2 | CID 581570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluorobenzyl chloride 97 697-73-4 [sigmaaldrich.com]
- 6. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
